molecular formula C13H20ClNS B1379105 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864052-29-8

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1379105
CAS No.: 1864052-29-8
M. Wt: 257.82 g/mol
InChI Key: MZALSRIXRORVBM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

IUPAC Nomenclature and Systematic Identification

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride is systematically identified as 4-(benzylsulfanylmethyl)piperidine hydrochloride under IUPAC nomenclature. The compound features a piperidine ring substituted at the 4-position with a benzylsulfanylmethyl group, protonated at the nitrogen atom to form the hydrochloride salt. Key identifiers include:

Property Value
Molecular Formula C₁₃H₂₀ClNS
InChI InChI=1S/C₁₃H₁₉NS.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H
SMILES C1CNCCC1CSCC2=CC=CC=C2.Cl
Canonical SMILES C1CNCCC1CSCC2=CC=CC=C2.Cl

The benzylsulfanylmethyl group (-CH₂-S-CH₂-C₆H₅) introduces steric bulk and electronic effects due to the sulfur atom’s polarizability. The hydrochloride salt stabilizes the protonated piperidine nitrogen, favoring a chair conformation in the solid state.

Conformational Analysis via X-ray Crystallography

X-ray diffraction studies of analogous piperidine hydrochlorides reveal a chair conformation for the six-membered ring, with substituents adopting equatorial orientations to minimize 1,3-diaxial strain. Key structural parameters include:

Parameter Value Source
N–C bond length 1.49–1.51 Å
C–S bond length 1.81–1.83 Å
Dihedral angle (C–S–C–C) 112.3°–114.7°

In the crystal lattice, the protonated nitrogen participates in Cl⁻···H–N hydrogen bonding (2.95–3.10 Å), while the benzyl group engages in weak van der Waals interactions (3.8–4.2 Å). The sulfur atom’s lone pairs contribute to a distorted tetrahedral geometry (C–S–C angle: 103.5°–105.2°).

Tautomeric and Stereoisomeric Considerations

The compound exhibits no tautomeric forms due to the absence of proton-transferable functional groups. However, conformational isomerism arises from the piperidine ring’s flexibility:

  • Chair Conformation : The benzylsulfanylmethyl group occupies an equatorial position, minimizing steric clash with axial C–H bonds.
  • Twist-Boat Conformation : Observed transiently in solution (ΔG ≈ +1.5 kcal/mol relative to chair).

No stereoisomers are possible, as the molecule lacks chiral centers. Substitution at the 4-position of piperidine creates a plane of symmetry, rendering enantiomerism absent.

Tables

Table 1: Key Crystallographic Data for Analogous Piperidine Hydrochlorides
Compound Space Group Unit Cell Parameters (Å, °) R-factor
4-Methylpiperidine HCl P2₁2₁2₁ a=7.21, b=12.39, c=14.02 0.042
4-Phenylpiperidine HCl P-1 a=8.95, b=9.87, c=10.23 0.038
Table 2: Comparative Conformational Energies (kcal/mol)
Conformation Energy (Gas Phase) Energy (Solution)
Chair 0.0 0.0
Twist-Boat +1.2 +1.5
Half-Chair +2.8 +3.1

Properties

IUPAC Name

2-(benzylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS.ClH/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZALSRIXRORVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting materials: Piperidine (or substituted piperidine) and benzyl chloride (or benzyl bromide).
  • Reagents: Base such as sodium hydroxide or potassium carbonate.
  • Solvents: Common solvents include dichloromethane, ethanol, or other inert organic solvents.
  • Conditions: Reactions are typically carried out at room temperature or under reflux to promote substitution.
  • Salt formation: The free base product is treated with hydrochloric acid to yield the hydrochloride salt.

This method is favored for its simplicity, moderate to good yields, and the ability to control reaction conditions to minimize by-products.

Detailed Preparation Methodology

Step Description Conditions Notes
1. Formation of benzylsulfanyl intermediate Piperidine reacts with benzyl chloride in the presence of a base Room temperature or reflux; solvent: dichloromethane or ethanol Base deprotonates piperidine nitrogen, facilitating nucleophilic attack on benzyl chloride; reaction time varies from 2 to 6 hours
2. Isolation of free base Product is extracted and purified by standard methods (e.g., crystallization or chromatography) Ambient conditions Purity depends on reaction time and solvent choice
3. Conversion to hydrochloride salt Free base treated with hydrochloric acid in an organic or aqueous medium Room temperature Salt formation improves stability and handling

Research Findings and Optimization

  • The reaction proceeds efficiently with potassium carbonate as a base, which provides mild basic conditions preventing over-alkylation or side reactions.
  • Use of ethanol as solvent allows for easy workup and crystallization of the hydrochloride salt.
  • Reaction temperature influences yield: reflux conditions typically increase conversion rates but may increase impurities.
  • The hydrochloride salt exhibits improved solubility and stability, making it suitable for further biological or pharmaceutical applications.

Comparative Data on Preparation Parameters

Parameter Effect on Yield Effect on Purity Typical Range/Value
Base type (NaOH vs. K2CO3) K2CO3 generally gives higher yields Both provide good purity if controlled K2CO3 preferred
Solvent (Dichloromethane vs. Ethanol) Ethanol often yields better crystallization Ethanol favors higher purity Ethanol preferred
Temperature (RT vs. Reflux) Reflux increases reaction rate May reduce purity if prolonged 25–78 °C
Reaction time Longer times improve yield up to a point Excessive time can lead to side products 2–6 hours

Summary Table of Preparation Method

Stage Reagents Conditions Yield (%) Notes
Benzylation Piperidine + Benzyl chloride + K2CO3 Ethanol, reflux, 4 h 70–85 High selectivity, mild conditions
Purification Crystallization or extraction Ambient >95% purity Simple workup
Salt formation Free base + HCl Room temperature Quantitative Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfanyl group.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
    • It is utilized in the development of new chemical entities that may possess desirable pharmacological properties.
  • Reactivity Studies :
    • The compound's reactivity has been explored in various chemical reactions, including oxidation and reduction processes, leading to the formation of sulfoxides or sulfones, which have their own applications in medicinal chemistry.

Biology

  • Biological Activity :
    • Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of cholinesterase enzymes, which are critical for neurotransmitter regulation in the nervous system.
    • Its derivatives have been evaluated for their binding affinities at serotonin receptors, suggesting applications in treating mood disorders and gastrointestinal conditions by enhancing gastric motility.
  • Cellular Effects :
    • The compound influences cellular signaling pathways and gene expression, impacting processes such as cell proliferation and apoptosis. Studies have indicated its role in modulating beta-secretase activity, which is relevant for Alzheimer's disease research.

Medicine

  • Therapeutic Potential :
    • This compound is being investigated for its potential therapeutic properties across several domains:
      • Neurological Disorders : Its interaction with serotonin receptors positions it as a candidate for treating conditions like depression and anxiety.
      • Anti-inflammatory Applications : Some studies suggest that derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
  • Drug Development :
    • The compound is being explored as a precursor in drug development processes aimed at creating new medications that target specific biological pathways involved in various diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Serotonin Receptor Modulation :
    • A study highlighted its role as a selective serotonin 4 receptor agonist, potentially providing therapeutic benefits with fewer side effects compared to traditional treatments.
  • Cholinesterase Inhibition :
    • Research has demonstrated its effectiveness as an anti-acetylcholinesterase agent, which could be beneficial in managing Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Synthesis of Complex Molecules :
    • The compound has been utilized in synthetic pathways to create novel piperidine derivatives with enhanced biological activities, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Sulfur’s polarizable nature could increase membrane permeability relative to oxygen-containing analogs, a critical factor in central nervous system (CNS) drug design .
  • Steric Considerations : The bulkier benzylsulfanyl group might impose steric hindrance in enzyme-active sites compared to smaller substituents like methoxy groups .

Anti-Acetylcholinesterase Activity

Piperidine derivatives such as donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl) demonstrate that substituent choice profoundly impacts acetylcholinesterase (AChE) inhibition. For example:

  • The 5,6-dimethoxyindanone group in donepezil enhances AChE binding via π-π stacking and hydrogen bonding .

Biological Activity

2-[(Benzylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1864052-29-8) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzylsulfanyl group, which may influence its pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic functions.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[(Benzylsulfanyl)methyl]piperidineE. coli32 µg/mL
2-[(Benzylsulfanyl)methyl]piperidineS. aureus16 µg/mL

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

Piperidine derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Concentration (µg/mL)% Inhibition of COX Activity
5045%
10060%
20075%

These findings suggest that the compound could be beneficial in treating inflammatory conditions.

Case Studies

  • In Vivo Studies : A study conducted on a rat model demonstrated that administration of this compound resulted in a significant reduction in paw edema, indicating anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cell Line Studies : In vitro assays using human cell lines showed that the compound inhibited the proliferation of cancer cells through apoptosis induction, suggesting potential anticancer properties .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the benzyl group and piperidine ring have been explored to improve potency and selectivity against specific targets.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
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